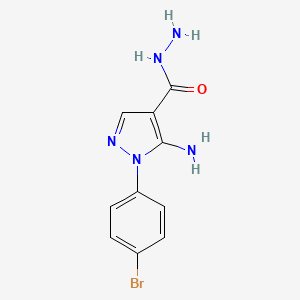
Benzofuran-5-boronic acid
概要
説明
Benzofuran-5-boronic acid (BFBA) is a heterocyclic organic compound derived from benzofuran and boronic acid. It is a versatile building block for the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. It is also used in the preparation of polymers, polyesters, and polyurethanes. BFBA has been used in a variety of scientific research applications due to its unique properties, including its ability to form stable complexes with transition metals.
科学的研究の応用
Fluorescent Sensors
Benzofuran-5-boronic acid and its derivatives have been explored for use in fluorescent sensors. Notably, benzofuran-2-boronic acid was found to be a highly selective fluorescent sensor for palladium (Pd2+), rapidly forming a fluorescent derivative upon interaction with Pd2+. This property allowed for the development of a microplate-based assay for high-throughput measurement of Pd2+ (Higashi et al., 2017). Additionally, benzofuran-2-boronic acid was used in a fluorescence assay for triethylamine, leveraging its ability to enhance fluorescence in the presence of certain amines (Tange et al., 2021).
Synthesis of Benzofurans
This compound derivatives are valuable in the synthesis of various benzofuran compounds. For instance, a study reported a Lewis acid-promoted synthesis of benzofurans via dehydrative cyclization, highlighting the versatility of benzofuran compounds in regioselective syntheses (Kim et al., 2008). Another study focused on the nickel-catalyzed insertion of boron into the C2-O bond of benzofurans, which led to the creation of oxaborins with potential applications as building blocks in various chemical syntheses (Saito et al., 2016).
Biomedical Applications
In the biomedical field, boronic acid-containing polymers, which include derivatives of this compound, have shown potential in treating a variety of conditions such as HIV, obesity, diabetes, and cancer. These compounds are noted for their unique reactivity, solubility, and responsive nature, suggesting a wide range of biomedical applications (Cambre & Sumerlin, 2011).
Development of Chemical Libraries
Benzofuran and its derivatives, including this compound, are core components in many biologically active compounds. Efficient synthetic protocols have been developed for preparing libraries based on benzofuran scaffolds, which are significant for pharmaceutical research and drug development (Qin et al., 2017).
Safety and Hazards
作用機序
Target of Action
Benzofuran-5-boronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely applied in organic synthesis . The primary targets of this compound are the organic groups involved in this reaction .
Mode of Action
In the Suzuki-Miyaura coupling reaction, the mode of action of this compound involves its interaction with a palladium catalyst and organic groups . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium is oxidized as it forms a new bond with an electrophilic organic group . In the transmetalation step, a nucleophilic organic group is transferred from boron (in the form of the boronic acid) to palladium .
特性
IUPAC Name |
1-benzofuran-5-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BO3/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXQQAYIAJRORT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)OC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400725 | |
| Record name | Benzofuran-5-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
331834-13-0 | |
| Record name | Benzofuran-5-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzo[b]furan-5-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1275726.png)

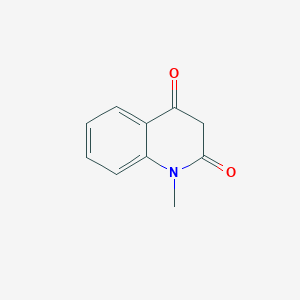
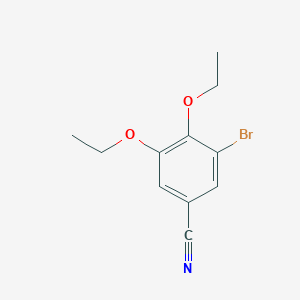
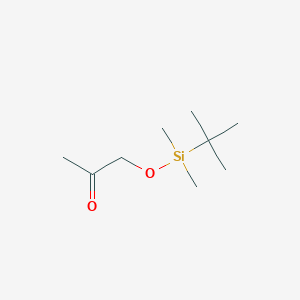
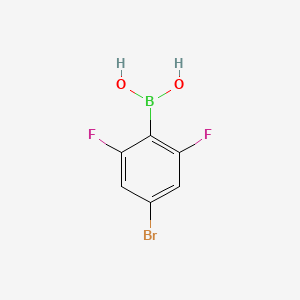
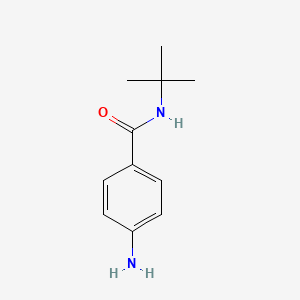

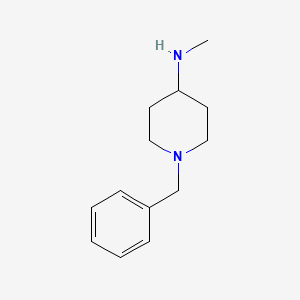
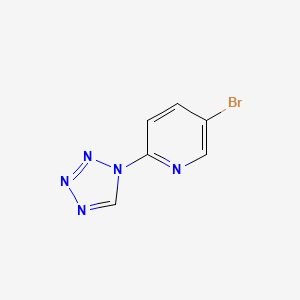
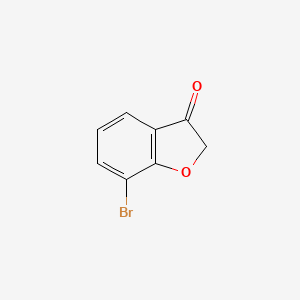
![2-[(3-Methylphenyl)methylsulfanyl]aniline](/img/structure/B1275750.png)
